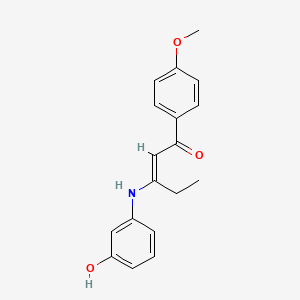
Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a phenyl group, a cycloheptylcarbamoyl group, and a hydroxypyrrolidine carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of phenyl isocyanate with cycloheptylamine to form the cycloheptylcarbamoyl intermediate. This intermediate is then reacted with 4-hydroxypyrrolidine-1-carboxylate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways that regulate cellular responses.
相似化合物的比较
Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate can be compared with similar compounds such as:
Phenyl 2-(cyclohexylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Phenyl 2-(cyclopentylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate: Contains a cyclopentyl group.
Phenyl 2-(cyclooctylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate: Contains a cyclooctyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C19H26N2O4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c22-15-12-17(18(23)20-14-8-4-1-2-5-9-14)21(13-15)19(24)25-16-10-6-3-7-11-16/h3,6-7,10-11,14-15,17,22H,1-2,4-5,8-9,12-13H2,(H,20,23) |
InChI 键 |
WRHLQFBLOMHNOZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)NC(=O)C2CC(CN2C(=O)OC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B15010268.png)
![N-(2,3-dimethylphenyl)-N'-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B15010274.png)
![2-[2-(5-Bromo-furan-2-carbonyloxy)-acetylamino]-benzothiazole-6-carboxylic acid methyl ester](/img/structure/B15010286.png)
![4,4-Dimethyl-6-[(2-methylprop-2-en-1-yl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile](/img/structure/B15010292.png)
![2-chloro-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010294.png)

![3-chloro-N-(2,5-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15010309.png)
![N-cyclohexyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B15010317.png)

![2-(4-hydroxy-3-methoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15010323.png)
![3-methoxy-N-(4-methoxyphenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B15010333.png)
![(4-chlorophenyl)[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15010337.png)

![ethyl (4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15010359.png)
